molecular formula C7H15O4P B6588241 dimethyl (3-methyl-2-oxobutyl)phosphonate CAS No. 58009-93-1

dimethyl (3-methyl-2-oxobutyl)phosphonate

Cat. No.: B6588241
CAS No.: 58009-93-1
M. Wt: 194.17 g/mol
InChI Key: BIIUEEHQYBFXTP-UHFFFAOYSA-N
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Description

Dimethyl (3-methyl-2-oxobutyl)phosphonate is an organophosphorus compound with the chemical formula C7H15O4P It is a derivative of phosphonic acid and is characterized by the presence of a phosphonate group attached to a 3-methyl-2-oxobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (3-methyl-2-oxobutyl)phosphonate typically involves the reaction of dimethyl phosphite with an appropriate ketone or aldehyde under acidic or basic conditions. One common method is the Michaelis-Arbuzov reaction, where dimethyl phosphite reacts with a halogenated ketone or aldehyde to form the desired phosphonate compound. The reaction conditions often include the use of a solvent such as toluene or dichloromethane and a catalyst like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-methyl-2-oxobutyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or phosphine.

    Substitution: Nucleophilic substitution reactions can replace the alkoxy groups with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxides or phosphines.

    Substitution: Amino or thiol-substituted phosphonates.

Scientific Research Applications

Dimethyl (3-methyl-2-oxobutyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.

    Medicine: Research explores its use as a precursor for the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dimethyl (3-methyl-2-oxobutyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphorylation processes. This interaction can affect various biochemical pathways, leading to changes in cellular functions and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl methylphosphonate: Similar in structure but lacks the 3-methyl-2-oxobutyl moiety.

    Diethyl (3-methyl-2-oxobutyl)phosphonate: Similar but with ethyl groups instead of methyl groups.

    Dimethyl (2-oxopropyl)phosphonate: Similar but with a different alkyl group attached to the phosphonate.

Uniqueness

Dimethyl (3-methyl-2-oxobutyl)phosphonate is unique due to the presence of the 3-methyl-2-oxobutyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

58009-93-1

Molecular Formula

C7H15O4P

Molecular Weight

194.17 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3-methylbutan-2-one

InChI

InChI=1S/C7H15O4P/c1-6(2)7(8)5-12(9,10-3)11-4/h6H,5H2,1-4H3

InChI Key

BIIUEEHQYBFXTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CP(=O)(OC)OC

Purity

95

Origin of Product

United States

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